1-[4-(2-fluorophenyl)piperazin-1-yl]-2-(1H-indol-3-yl)ethane-1,2-dione
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Overview
Description
1-[4-(2-fluorophenyl)piperazin-1-yl]-2-(1H-indol-3-yl)ethane-1,2-dione is a complex organic compound that features a piperazine ring substituted with a fluorophenyl group and an indole moiety
Mechanism of Action
Target of Action
The compound, also known as 1-[4-(2-fluorophenyl)piperazino]-2-(1H-indol-3-yl)-1,2-ethanedione, is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various targets.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to affect a wide range of biochemical pathways due to their broad-spectrum biological activities .
Result of Action
Given the broad-spectrum biological activities of indole derivatives , this compound may have a wide range of effects at the molecular and cellular level.
Biochemical Analysis
Biochemical Properties
The biochemical properties of 1-[4-(2-fluorophenyl)piperazin-1-yl]-2-(1H-indol-3-yl)ethane-1,2-dione are largely determined by its indole nucleus . Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities are facilitated by the compound’s ability to bind with high affinity to multiple receptors .
Cellular Effects
At the cellular level, this compound has been shown to influence cell function in a variety of ways . For example, it has been reported to have inhibitory activity against influenza A . It also has been shown to have antitubercular activity against Mycobacterium tuberculosis and Mycobacterium bovis .
Molecular Mechanism
The molecular mechanism of action of this compound is complex and multifaceted . It has been shown to inhibit equilibrative nucleoside transporters (ENTs), with a greater selectivity for ENT2 than ENT1 . This inhibition leads to a reduction in the uptake of uridine .
Temporal Effects in Laboratory Settings
The effects of this compound in laboratory settings have been shown to change over time
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(2-fluorophenyl)piperazin-1-yl]-2-(1H-indol-3-yl)ethane-1,2-dione typically involves multi-step organic reactions. One common method includes the reaction of 2-fluorophenylpiperazine with an indole derivative under controlled conditions. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and consistency .
Chemical Reactions Analysis
Types of Reactions
1-[4-(2-fluorophenyl)piperazin-1-yl]-2-(1H-indol-3-yl)ethane-1,2-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and pH levels to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
1-[4-(2-fluorophenyl)piperazin-1-yl]-2-(1H-indol-3-yl)ethane-1,2-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a probe to study biological pathways and interactions.
Medicine: It has potential therapeutic applications, including as an antiviral, anticancer, and anti-inflammatory agent.
Industry: It is used in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
- 1-[4-(2-fluorophenyl)piperazin-1-yl]-2-(1H-indol-3-yl)ethane-1,2-dione
- 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine
- 1-(2-(1H-indol-3-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-3-(substitutedphenyl)prop-2-en-1-one derivatives
Uniqueness
This compound is unique due to its specific combination of a fluorophenyl group and an indole moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
1-[4-(2-fluorophenyl)piperazin-1-yl]-2-(1H-indol-3-yl)ethane-1,2-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O2/c21-16-6-2-4-8-18(16)23-9-11-24(12-10-23)20(26)19(25)15-13-22-17-7-3-1-5-14(15)17/h1-8,13,22H,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTNYXRNLXOXWBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)C(=O)C3=CNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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